3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.38 | Singlet | Methyl group (C₆H₄(CH₃)-3) |
| 3.85–3.89 | Singlet | Methoxy groups (2 × OCH₃) |
| 6.52 | Doublet (J = 8.4 Hz) | H-4 of thieno[3,4-c]pyrazole |
| 7.21–7.45 | Multiplet | Aromatic protons (benzamide and 3-methylphenyl) |
| 8.12 | Broad singlet | Amide NH |
13C NMR (100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 21.4 | Methyl carbon (C₆H₄(CH₃)-3) |
| 55.6, 56.1 | Methoxy carbons (OCH₃) |
| 113.2–160.8 | Aromatic and heteroaromatic carbons |
| 167.9 | Amide carbonyl (C=O) |
The downfield shift of the amide proton (δ 8.12 ppm) confirms hydrogen bonding in the solid state, consistent with crystallographic data.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS (ESI+):
- Observed : m/z 409.1521 [M+H]⁺
- Calculated for C₂₂H₂₂N₃O₃S⁺ : 409.1424 (Δ = 0.0097 ppm).
Key fragmentation pathways:
Infrared (IR) Vibrational Mode Analysis
IR (KBr, cm⁻¹):
| Band | Assignment |
|---|---|
| 3320 | N–H stretch (amide) |
| 1665 | C=O stretch (amide I) |
| 1598 | C=C aromatic stretch |
| 1245 | C–O–C asymmetric (methoxy) |
| 698 | C–S stretch (thiophene) |
The absence of N–H deformation modes above 1500 cm⁻¹ suggests a trans-configuration of the amide group, aligning with SC-XRD results.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-5-4-6-15(7-13)24-20(18-11-28-12-19(18)23-24)22-21(25)14-8-16(26-2)10-17(9-14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNIHUUAEBCGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrazole core.
Introduction of the Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as iodomethane or dimethyl sulfate.
Coupling with Benzamide: The final step involves coupling the thienopyrazole intermediate with benzamide under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Structural Analogues and Substituent Effects
Key Observations :
- Benzamide Substituents :
- The 3,5-dimethoxy group (target compound) provides stronger electron-donating effects compared to 3-methoxy () or 3,4,5-triethoxy (), which may enhance binding to electron-deficient enzyme regions .
- Triethoxy substituents () increase hydrophobicity but may reduce solubility, a critical factor in drug bioavailability .
- Naphthyl () lacks the thieno-pyrazole core, eliminating sulfur-mediated interactions critical for binding to metalloenzymes .
Physicochemical Properties
- Molecular Weight : The target compound (estimated 395–410 g/mol) aligns with Lipinski’s rule (<500 g/mol), suggesting favorable oral absorption. In contrast, ’s compound (481.61 g/mol) exceeds this limit, likely requiring formulation optimization .
- Polarity : The 3,5-dimethoxy group (target) balances hydrophilicity better than triethoxy (), which may lead to excessive membrane permeability .
Biological Activity
3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex compound belonging to the class of thieno[3,4-c]pyrazole derivatives. Its unique structure suggests potential biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity based on existing research, including synthesis methods, activity against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole ring system linked to a dimethoxybenzamide moiety and a 3-methylphenyl group. The synthesis generally involves the following steps:
- Formation of the Thieno[3,4-c]pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Attachment of the Dimethoxybenzamide Moiety : Typically involves the reaction of 2,3-dimethoxybenzoic acid with amines.
- Incorporation of the 3-Methylphenyl Group : This can be accomplished using palladium-catalyzed cross-coupling methods.
Table 1: Summary of Synthetic Methods
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Acid/Base Catalysts |
| 2 | Amide Formation | 2,3-Dimethoxybenzoic Acid, Amines |
| 3 | Cross-Coupling | Palladium Catalysts |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties by inhibiting key oncogenic pathways. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines by targeting BRAF(V600E), EGFR, and Aurora-A kinase pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.
Antibacterial and Antifungal Activity
Several studies have reported that pyrazole derivatives possess antibacterial and antifungal activities. For instance, compounds within this class have demonstrated effectiveness against various pathogenic fungi and bacteria by disrupting cellular integrity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,4-c]pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents on the benzamide moiety can significantly influence their potency and selectivity against biological targets.
Table 2: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study evaluated a series of thieno[3,4-c]pyrazole derivatives for their ability to inhibit BRAF(V600E) in melanoma models. The results indicated that modifications at the benzamide position enhanced inhibitory activity significantly.
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of related pyrazole compounds in murine models of arthritis. The compounds reduced paw swelling and inflammatory cytokine levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
